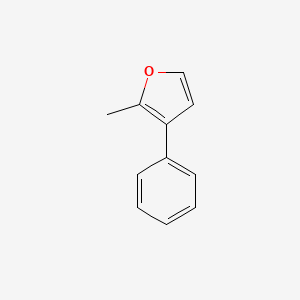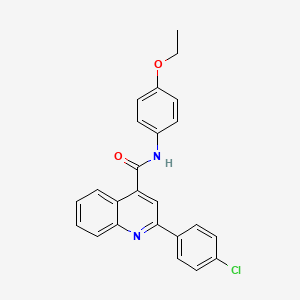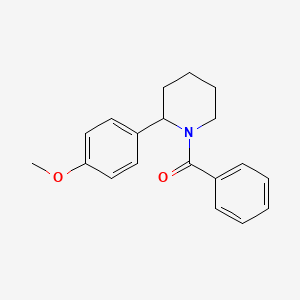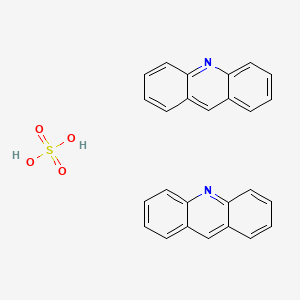
Acridine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine hemisulfate is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including antimicrobial, anticancer, and antiviral activities . This compound, specifically, is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acridine hemisulfate can be synthesized through various methods. One common approach involves the reaction of acridine with sulfuric acid. This reaction typically occurs under controlled conditions to ensure the formation of the hemisulfate salt . Another method involves the use of acridine derivatives, which are reacted with sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Acridine hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the nitrogen atom in the acridine ring, which can participate in various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce acridone derivatives, while reduction can yield dihydroacridine compounds .
Applications De Recherche Scientifique
Acridine hemisulfate has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent dye for staining biological specimens . In biology, it is employed in cytological studies to visualize cell structures . In medicine, this compound is investigated for its potential as an anticancer and antimicrobial agent . Additionally, it has industrial applications in the production of dyes and pigments .
Mécanisme D'action
The mechanism of action of acridine hemisulfate involves its ability to intercalate into DNA. This intercalation disrupts DNA synthesis and leads to high levels of mutation in the copied DNA strands, preventing bacterial reproduction . The compound’s ability to intercalate into DNA also makes it a potent anticancer agent, as it can inhibit the replication of cancer cells .
Comparaison Avec Des Composés Similaires
Acridine hemisulfate is similar to other acridine derivatives, such as acriflavine and proflavine . These compounds share the acridine core structure and exhibit similar biological activities. this compound is unique in its specific applications and properties. For example, it is particularly effective as a fluorescent dye for cytological studies, whereas other acridine derivatives may be more commonly used as antiseptics or anticancer agents .
List of Similar Compounds:- Acriflavine
- Proflavine
- Acridine orange
- 9-Aminoacridine
Propriétés
Numéro CAS |
23950-43-8 |
|---|---|
Formule moléculaire |
C26H20N2O4S |
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
acridine;sulfuric acid |
InChI |
InChI=1S/2C13H9N.H2O4S/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;1-5(2,3)4/h2*1-9H;(H2,1,2,3,4) |
Clé InChI |
LNRLTXDHZCTQQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


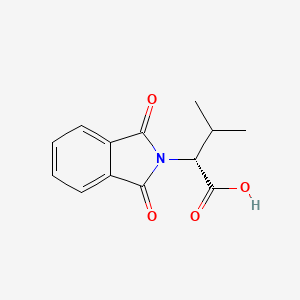
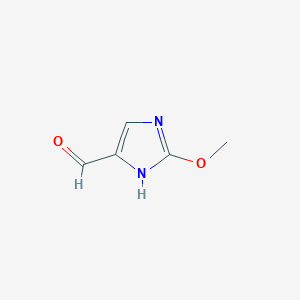

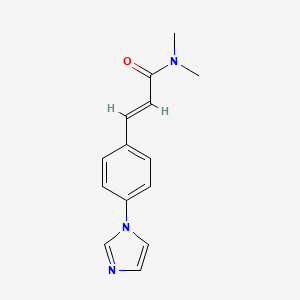
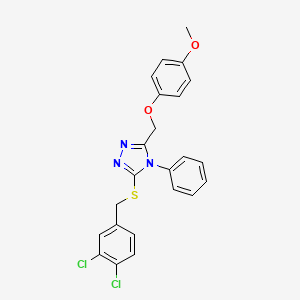
![N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053895.png)
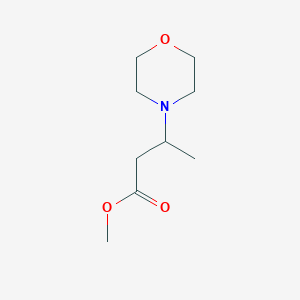
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)

![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
![Methyl 2-(2-(3-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15053929.png)
